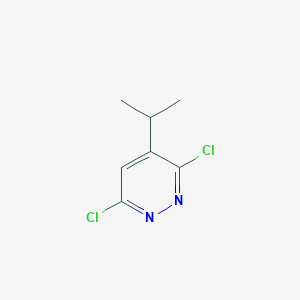

3,6-Dichloro-4-isopropylpyridazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,6-dichloro-4-propan-2-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)5-3-6(8)10-11-7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZDBBCBIQEJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Functional Group Interconversion:modifications Can Be Made to the Substituents Already Present on the Pyridazine Ring. for Instance, Structure Activity Relationship Studies on a Series of Pyridazine Pantothenate Kinase Activators Involved Systematic Changes to Different Parts of the Molecule, Designated As Fg¹–fg⁴.acs.orgthese Included:

FG¹: Alterations to an alkyl side chain, such as exchanging an isopropyl group for an N,N-dimethyl amine analogue. acs.org

FG³: Modifications to a piperazine (B1678402) ring that acts as a spacer, exploring the introduction of methyl groups to create chiral centers. acs.org

Fused Ring Systems:the Pyridazine Core Can Also Serve As a Foundation for Building Fused Bicyclic or Tricyclic Systems. for Example, Pyrazolo 3,4 D Pyridazine 7 One Core Structures Have Been Synthesized and Modified to Enhance Antiviral Activity.acs.orgthis Involves Constructing Another Heterocyclic Ring Fused to the Pyridazine Scaffold, Leading to a Significant Change in the Molecule S Shape and Properties.

These strategies, summarized in the table below, provide a robust toolkit for the chemical diversification of the 3,6-dichloro-4-isopropylpyridazine core, facilitating the exploration of new chemical entities for various therapeutic applications.

Table 2: Strategies for Pyridazine (B1198779) Core Diversification

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Cross-Coupling Reactions | Pd-catalyzed formation of C-C bonds to attach aryl/heteroaryl groups. | Synthesis of thienylpyridazine derivatives via Suzuki-Miyaura coupling. | mdpi.com |

| Functional Group Modification | Systematic alteration of substituents on the pyridazine scaffold. | SAR studies on pyridazine activators by modifying alkyl side chains and spacer rings. | acs.org |

| Skeletal Editing | Rearrangement or substitution of atoms within the core ring structure. | Conceptual strategy to convert pyridine (B92270) cores into other rings like benzonitriles. | researchgate.net |

| Fused-Ring Synthesis | Construction of additional heterocyclic rings fused to the pyridazine core. | Design and synthesis of pyrazolo[3,4-d]pyridazine-7-ones for antiviral activity. | acs.org |

Advanced Spectroscopic and Analytical Characterization of 3,6 Dichloro 4 Isopropylpyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3,6-dichloro-4-isopropylpyridazine. Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's carbon and hydrogen framework.

In a typical ¹H NMR spectrum, the signals corresponding to the isopropyl group are characteristic. A doublet is observed for the six equivalent methyl protons, and a septet is seen for the single methine proton, a result of splitting by the adjacent methyl protons. The aromatic proton on the pyridazine (B1198779) ring typically appears as a singlet. A certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure, with a purity of ≥97.0% determined by this method. leyan.com

For the related compound, 3,6-dichloropyridazine (B152260), the two equivalent protons on the pyridazine ring appear as a singlet at 7.514 ppm in deuterochloroform. google.com In another instance, the ¹H NMR spectrum of a derivative in DMSO-d6 showed a singlet for a pyridazine ring proton at 7.270 ppm, along with signals for an isopropyl group, including a multiplet at 3.013 ppm and a doublet at 1.177 ppm with a coupling constant of 6.8 Hz. justia.com The use of deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d6), acetone (B3395972) (CD3COCD3), chloroform (B151607) (CDCl3), and methanol (B129727) (CD3OD) is standard practice, with tetramethylsilane (B1202638) (TMS) often used as an internal standard. justia.com

Isotopically enriched compounds, where hydrogen is replaced by deuterium, can be particularly useful in NMR studies to aid in signal assignment and to study kinetic isotope effects. google.com

Table 1: Representative ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| This compound Derivative | DMSO-d6 | 7.270 | s | - | Pyridazine-H | justia.com |

| 3.013 | m | - | CH(CH₃)₂ | justia.com | ||

| 1.177 | d | 6.8 | CH(CH₃)₂ | justia.com | ||

| 3,6-Dichloropyridazine | CDCl₃ | 7.514 | s | - | Pyridazine-H | google.com |

s = singlet, d = doublet, m = multiplet

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for studying its fragmentation patterns. The molecular formula of this compound is C₇H₈Cl₂N₂, which corresponds to a molecular weight of 191.06 g/mol . leyan.comsmolecule.com Mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to this mass. The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Liquid chromatography-mass spectrometry (LC-MS) is a common technique used to determine the structure of pyridazine derivatives. justia.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to analyze the extent of conjugation. While specific UV-Vis data for this compound is not detailed in the search results, it is a technique mentioned in the context of analyzing related compounds. apolloscientific.co.uk The pyridazine ring is an aromatic system, and the presence of the chloro and isopropyl substituents would influence the wavelengths of maximum absorption (λmax). The electronic transitions would likely involve π → π* and n → π* transitions associated with the pyridazine ring.

X-ray Crystallography for Single-Crystal and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. The steric bulk of the isopropyl group in this compound influences the installation of the chlorine atoms into the less hindered positions, a fact that has been confirmed by X-ray crystallography. smolecule.com Furthermore, the chemical structures of derivatives of this compound have been confirmed by X-ray crystallography. google.comepo.org This powerful technique is also used to study different crystalline forms, or polymorphs, which can have distinct physical properties. google.com

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a widely used method. For instance, an impure product was purified by HPLC using a 5:1 hexane:ethyl acetate (B1210297) eluent to yield the desired compound as an oil. prepchem.com Another HPLC method for the analysis of the related 3,6-dichloropyridazine utilizes a reverse-phase (RP) column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid is substituted for phosphoric acid. sielc.com These liquid chromatography methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas chromatography (GC) is also employed to determine the purity of related compounds like 3,6-dichloropyridazine, with one synthesis reporting a purity of 99.03% by GC. google.com Thin-layer chromatography (TLC) is used to monitor the progress of reactions, for example, using a petroleum ether/ethyl acetate (5/1) solvent system. google.com In solid-phase synthesis, where derivatives are created in a combinatorial fashion, purification is often achieved after cleaving the compounds from the resin support. smolecule.com

Computational and Theoretical Investigations of 3,6 Dichloro 4 Isopropylpyridazine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 3,6-dichloro-4-isopropylpyridazine, DFT methods can be employed to predict its electronic structure, reactivity indicators, and spectroscopic characteristics.

Electronic Structure and Molecular Properties: DFT calculations can determine the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. Furthermore, these calculations can yield a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, the nitrogen atoms of the pyridazine (B1198779) ring are expected to be regions of negative potential, while the carbon atoms bonded to the chlorine atoms are expected to be areas of positive potential, making them susceptible to nucleophilic attack. researchgate.netresearchgate.net

While specific experimental values for this compound are not widely published, computational models can provide reliable predictions for various physicochemical properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Density | 1.274 ± 0.06 g/cm³ |

| Boiling Point | 278.7 ± 35.0 °C |

| pKa | -0.67 ± 0.10 |

| Polar Surface Area (PSA) | 25.78 Ų |

| LogP | 2.90680 |

Data sourced from computational predictions. lookchem.commachidopharma.com

Spectroscopic Property Prediction: Computational methods are also invaluable for predicting spectroscopic data, which can aid in the characterization of synthesized compounds. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy by calculating the magnetic shielding tensors. researchgate.net Similarly, vibrational frequencies from theoretical calculations can be correlated with experimental Infrared (IR) and Raman spectra to assist in assigning specific vibrational modes to functional groups within the molecule. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Analysis

Given its role as a precursor in drug development, understanding how derivatives of this compound might interact with biological targets is crucial. smolecule.comjustia.com Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. In a typical workflow, the 3D structure of this compound or its derivatives would be docked into the active site of a protein implicated in a disease. The process generates various binding poses and scores them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, electrostatic interactions), providing an estimate of binding affinity. This allows for the rapid screening of virtual libraries of derivatives to identify promising candidates for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed and dynamic view of the ligand-receptor complex. springernature.com An MD simulation tracks the movements and interactions of all atoms in the system over time, offering insights into the stability of the predicted binding pose. It can reveal how the ligand and protein adapt to each other, the role of water molecules in the binding site, and the energetic contributions of different interactions, ultimately providing a more accurate estimation of binding free energy.

Prediction of Chemical Reactivity and Elucidation of Reaction Mechanisms

Computational chemistry excels at predicting the reactivity of molecules and elucidating the pathways of chemical reactions. The pyridazine ring in this compound is electron-deficient, and the two chlorine atoms are good leaving groups, making the compound highly amenable to nucleophilic aromatic substitution (SNAr) reactions. smolecule.com

Prediction of Reactivity: Computational studies using methods like the Modified Neglect of Diatomic Overlap (MNDO) have been used to analyze the charge distribution on the pyridazine ring. These calculations reveal that the carbon at the 6-position is more electrophilic than the carbon at the 3-position. This difference in positive charge density predicts that the 6-position is more susceptible to nucleophilic attack, which aligns with experimental observations where regioselectivity is a key factor. smolecule.com

Table 2: Calculated Partial Atomic Charges on C3 and C6 of this compound

| Atomic Position | Calculated Partial Charge (MNDO) | Predicted Reactivity |

|---|---|---|

| C3 | +0.28 e | Less susceptible to nucleophilic attack |

| C6 | +0.32 e | More susceptible to nucleophilic attack |

Data derived from computational studies mentioned in the literature. smolecule.com

Elucidation of Reaction Mechanisms: DFT calculations can be used to model the entire energy profile of a reaction, such as the SNAr mechanism. Researchers can compute the structures and energies of reactants, intermediates (like the Meisenheimer complex), transition states, and products. This provides the activation energy barriers for each step, allowing for a detailed understanding of the reaction kinetics and the factors controlling regioselectivity (e.g., electronic vs. steric effects). For example, while the C6 position is electronically favored for attack, bulky nucleophiles might preferentially attack the C3 position due to reduced steric hindrance from the adjacent isopropyl group. smolecule.com

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation for Derivative Design

As a versatile chemical scaffold, this compound is an excellent starting point for designing libraries of compounds for biological screening. smolecule.compharmaffiliates.com Structure-Activity Relationship (SAR) and pharmacophore modeling are key computational strategies in this process. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling: SAR studies explore how systematic changes to a molecule's structure affect its biological activity. Starting with the this compound core, medicinal chemists can synthesize derivatives by replacing the chlorine atoms with various other functional groups (e.g., amines, alkoxides, thiols) or by modifying the isopropyl group. smolecule.comacs.org Computational SAR can then correlate specific structural features with changes in activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical equations that link molecular descriptors (e.g., LogP, molecular weight, electronic properties) to biological activity, enabling the prediction of the potency of yet-unsynthesized compounds.

Table 3: Illustrative SAR Table for Hypothetical Derivatives of this compound

| Compound | R1 (Position 3) | R2 (Position 6) | R3 (Position 4) | Hypothetical Activity (IC₅₀) |

|---|---|---|---|---|

| Core | -Cl | -Cl | -CH(CH₃)₂ | >10 µM |

| Derivative 1 | -NH₂ | -Cl | -CH(CH₃)₂ | 5 µM |

| Derivative 2 | -Cl | -OCH₃ | -CH(CH₃)₂ | 8 µM |

| Derivative 3 | -NH₂ | -OCH₃ | -CH(CH₃)₂ | 1 µM |

| Derivative 4 | -NH₂ | -OCH₃ | -CF₃ | 500 nM |

This table is a hypothetical illustration of an SAR study.

Pharmacophore Generation: A pharmacophore model is a 3D representation of the essential steric and electronic features that a ligand must possess to ensure optimal interaction with a specific biological target. If a series of active derivatives based on the this compound scaffold is identified, a pharmacophore model can be generated. This model might include features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. The resulting pharmacophore can then be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the required features but may have a completely different core structure.

Conformational Analysis and Stereochemical Prediction of this compound Derivatives

The three-dimensional shape of a molecule is critical for its ability to interact with a biological receptor. For this compound and its derivatives, the primary source of conformational flexibility is the rotation of the isopropyl group.

Conformational Analysis: Computational methods can be used to explore the potential energy surface associated with the rotation of the isopropyl group around its bond to the pyridazine ring. Semi-empirical methods (like PM3) or more rigorous DFT calculations can determine the rotational energy barriers and identify the minimum energy (most stable) conformations. colostate.edu Studies on similar alkyl-substituted azines suggest that interactions between the alkyl group's hydrogen atoms and the lone pair electrons on the adjacent ring nitrogen can influence conformational preferences. colostate.edu Identifying the low-energy conformers is essential for accurate molecular docking, as it is often the bioactive conformation that binds to the receptor.

Stereochemical Prediction: While the parent compound this compound is achiral, introducing substituents can create stereocenters. For example, if a derivative is synthesized where the isopropyl group is replaced by a sec-butyl group, a chiral center is created. Computational methods can help predict the relative stability of different stereoisomers (enantiomers or diastereomers) and can be used to simulate spectroscopic properties (e.g., vibrational circular dichroism) that could help in the experimental determination of the absolute configuration of a chiral product.

Research Applications of 3,6 Dichloro 4 Isopropylpyridazine and Its Derivatives

Medicinal Chemistry Applications

In medicinal chemistry, the pyridazine (B1198779) nucleus is a key feature in many biologically active compounds. sarpublication.comresearchgate.net Derivatives stemming from precursors like 3,6-dichloro-4-isopropylpyridazine have been investigated for a wide spectrum of pharmacological effects. researchgate.netresearchgate.net

A primary area of research for derivatives of this compound is the development of selective agonists for the thyroid hormone receptor-beta (TRβ). justia.comgoogle.com Thyroid hormones are crucial for metabolic homeostasis, and their effects are mediated by two main receptor subtypes: TRα and TRβ. googleapis.comjinsoolim.com TRα is highly expressed in the heart and skeletal muscle, while TRβ is predominantly found in the liver. googleapis.com The goal of developing TRβ-selective agonists is to harness the beneficial metabolic effects of thyroid hormone action in the liver, such as lowering cholesterol, without causing the adverse cardiac effects associated with TRα activation. jinsoolim.comnih.gov

Derivatives of this compound are central to the synthesis of potent and selective TRβ agonists. justia.comgoogle.com A prominent example is Resmetirom (MGL-3196), a highly selective TRβ agonist, for which this compound is a key intermediate. richerpharm.comprotheragen.ai Research has led to the identification of pyridazinone-based compounds that exhibit significant selectivity for TRβ over TRα. For instance, MGL-3196 was found to be 28-fold more selective for TRβ in functional assays. jinsoolim.comnih.gov

The development of TRβ-selective agonists has opened new therapeutic avenues for a range of metabolic diseases. googleapis.comgoogle.com By selectively activating TRβ in the liver, these compounds can improve lipid levels and insulin (B600854) sensitivity. justia.com Consequently, they hold significant therapeutic potential for conditions such as:

Non-alcoholic steatohepatitis (NASH) and Non-alcoholic fatty liver disease (NAFLD) justia.comgoogleapis.comepo.org

Hyperlipidemia and Hypercholesterolemia (elevated levels of lipids and cholesterol in the blood) justia.comgoogle.comgoogle.com

Obesity justia.comgoogle.comgoogle.com

Diabetes justia.comgoogle.comgoogle.com

Atherosclerosis and other cardiovascular diseases google.comgoogle.comepo.org

Patents and studies describe pyridazinone derivatives as having excellent agonistic effects on the TRβ receptor, making them promising candidates for treating these metabolic and inflammatory conditions. justia.com

Preclinical studies have provided validation for the therapeutic potential of these compounds. The mechanism involves targeting the TRβ receptor in the liver to stimulate the metabolism of fats. MGL-3196, for example, demonstrated efficacy in preclinical models at doses that did not affect the central thyroid axis, a critical factor for avoiding systemic side effects. jinsoolim.comnih.gov In a rat heart model, the compound showed an outstanding safety profile. jinsoolim.comnih.gov These studies confirm that selective activation of the liver-specific receptor can effectively reduce cholesterol and triglycerides without inducing the broader effects of thyroid hormone stimulation. jinsoolim.com

The pyridazine scaffold is not limited to thyroid hormone agonism; it is a "wonder nucleus" known to impart a vast array of pharmacological activities. sarpublication.com Numerous studies have explored pyridazine and pyridazinone derivatives for various therapeutic applications, demonstrating their versatility. researchgate.netresearchgate.net These activities include:

Anticonvulsant Activity : Certain pyridazine derivatives have shown significant protection against epileptic seizures in experimental models. researchgate.netjocpr.com

Anti-inflammatory and Analgesic Activity : Many pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially low ulcerogenicity. sarpublication.com

Anticancer Activity : The pyridazine ring is a structural component of compounds evaluated for their potential to inhibit cancer cell growth. sarpublication.comresearchgate.netjocpr.com

Antimicrobial Activity : Derivatives have been reported to possess antibacterial and antifungal properties. sarpublication.comresearchgate.net

Thyroid Hormone Receptor Agonism, particularly TRβ-selective activity

Applications in Advanced Materials Science

The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it an attractive component in the design of advanced materials. Derivatives of this compound are potential candidates for creating materials with tailored optical, electronic, and catalytic properties.

The field of optoelectronics has seen significant interest in pyridazine derivatives. google.com The electron-accepting character of the pyridazine ring makes it an excellent building block for donor-acceptor (D-A) type molecules, which are crucial for various optoelectronic applications. smolecule.com

Organic Light-Emitting Diodes (OLEDs): Pyridazine-based materials have been successfully used as host materials in phosphorescent OLEDs (PhOLEDs). For instance, a bipolar-transport material based on a pyridazine core, when used as a host for a green phosphorescent emitter, achieved high maximum efficiencies, demonstrating great potential for optoelectronic applications. The polarity and electron-accepting nature of the pyridazine unit are beneficial for designing D-A type materials for OLEDs.

Nonlinear Optics (NLO): Pyridazine derivatives have been studied for their second-order nonlinear optical properties. Push-pull systems, where an electron-donating group and an electron-accepting group are connected through a π-conjugated system like pyridazine, can exhibit large first hyperpolarizability values, making them potential chromophores for second harmonic generation (SHG).

Photovoltaic Materials: In the realm of solar energy, pyridazine derivatives have been explored as organic donor-π-acceptor dyes for dye-sensitized solar cells (DSSCs). Theoretical studies have shown that the HOMO and LUMO energy levels of these dyes can be tuned by modifying the donor and acceptor groups attached to the pyridazine bridge, which is crucial for efficient electron injection and dye regeneration processes in photovoltaic applications.

| Application Area | Role of Pyridazine Derivative | Key Finding/Property | Relevance of this compound |

|---|---|---|---|

| OLEDs | Bipolar host material | Achieved high efficiencies (e.g., 54.0 cd A⁻¹, 42.4 lm W⁻¹, 17.7% EQE) in green PhOLEDs. | Serves as a precursor for creating diverse D-A type host materials. |

| Nonlinear Optics (NLO) | Push-pull chromophore | Thienylpyridazine derivatives showed large first hyperpolarizability (β) values. | The core structure for synthesizing NLO-active molecules by adding donor/acceptor groups. |

| Photovoltaics (DSSCs) | D-π-A dye sensitizer | Tunable HOMO/LUMO levels for efficient electron injection and regeneration. | Provides the π-bridge for constructing novel dye sensitizers. |

The nitrogen atoms in the pyridazine ring can coordinate with metal ions, making pyridazine derivatives suitable for use as ligands in catalysis. The ability of pyridazine to form stable metal complexes has led to applications in designing catalysts for various organic transformations. researchgate.net

Research has shown that Fe(III) complexes of pyridazine derivatives, when immobilized on solid supports like zeolites, can act as effective heterogeneous catalysts. These materials can catalyze oxidation reactions, combining the active site of the metal complex with the structural benefits of the zeolite support. The synthesis of such catalytic materials often starts from a functionalizable pyridazine, such as 3,6-dichloropyridazine (B152260), to which coordinating groups are attached. The presence of the isopropyl group in this compound can further influence the steric and electronic properties of the resulting ligand and its metal complex, potentially leading to enhanced catalytic activity or selectivity.

The same coordination ability that makes pyridazine derivatives useful in catalysis also makes them valuable components in supramolecular chemistry. researchgate.net The pyridazine skeleton can act as a building block for constructing larger, self-assembled molecular architectures held together by non-covalent interactions. These supramolecular assemblies have potential applications in areas such as molecular recognition, sensing, and the development of "smart" materials. The defined geometry and electronic nature of the pyridazine ring allow for predictable and controlled self-assembly processes. Derivatives of this compound can be designed to include specific recognition sites or functional groups, enabling their incorporation into complex supramolecular systems.

Utility as a Versatile Synthetic Building Block for Complex Organic Molecules

The chemical architecture of this compound makes it a highly valuable and versatile building block in the field of organic synthesis. Its utility stems from the specific arrangement of its functional groups and the inherent reactivity of the dichloropyridazine core, which allows for the strategic construction of more complex molecular frameworks. This compound serves as a key intermediate in the synthesis of a variety of molecules, particularly in the development of pharmaceutical and agrochemical agents. smolecule.comguidechem.comcymitquimica.com

The core of its versatility lies in the two chlorine atoms attached to the pyridazine ring at positions 3 and 6. cymitquimica.com The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring enhances the electrophilicity of the carbon atoms bonded to the chlorine atoms. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms act as excellent leaving groups and can be displaced by a wide array of nucleophiles. smolecule.com This reactivity allows for the controlled and selective introduction of diverse functional groups, such as amines, alkoxides, and thiols, thereby enabling the generation of a large library of derivative compounds. smolecule.com

For instance, in the synthesis of thyroid hormone receptor agonists, this compound is a crucial starting material. google.com The chlorine atoms can be selectively replaced to build more elaborate structures. One of the chlorine atoms can be substituted by a phenoxide derivative, while the other remains available for further modification or can be converted into a different functional group, such as an oxo group, leading to pyridazinone derivatives. google.comjustia.com A key example is its role as an intermediate in the synthesis of Resmetirom, a drug candidate for treating non-alcoholic steatohepatitis (NASH). richerpharm.comquickcompany.in

The isopropyl group at the 4-position also plays a significant role. It enhances the hydrophobic character of the molecule and can influence the biological activity and physical properties of the final complex molecules. cymitquimica.com

The strategic and often regioselective displacement of the chloro substituents is a cornerstone of its application. For example, treatment with hydrazine (B178648) hydrate (B1144303) can selectively replace the chlorine atom at the 3-position to yield 3-hydrazino-6-chloro-4-isopropylpyridazine, a precursor for creating fused heterocyclic systems like triazolo-fused derivatives. smolecule.com

Below are examples of synthetic transformations where this compound serves as a foundational scaffold.

Table 1: Synthesis of Pyridazinone Derivatives

This table outlines the reaction of this compound with a substituted phenol (B47542) to create an ether linkage, a key step in forming complex pyridazinone structures used in pharmaceutical research. google.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| This compound | (4-Hydroxy-3,5-dimethyl-phenyl)-acetic acid ethyl ester | N,N-Dimethylacetamide (DMA) | 135°C, 24 h | [4-(6-Chloro-5-isopropyl-pyridazin-3-yloxy)-3,5-dimethyl-phenyl]-acetic acid ethyl ester | Not specified |

Table 2: Selective Nucleophilic Substitution

This table demonstrates the selective replacement of a single chlorine atom, highlighting the controlled reactivity of the starting material to produce functionalized intermediates. smolecule.com

| Reactant 1 | Nucleophile | Conditions | Product |

|---|---|---|---|

| This compound | Hydrazine hydrate | Controlled conditions | 3-Hydrazino-6-chloro-4-isopropylpyridazine |

The ability to perform sequential substitutions at the 3- and 6-positions provides a powerful tool for building molecular complexity and diversity from a single, readily accessible starting material. This strategic functionalization makes this compound an indispensable scaffold for medicinal chemists and process development scientists.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3,6-Dichloro-4-isopropylpyridazine

This compound is a pyridazine (B1198779) derivative with the chemical formula C₇H₈Cl₂N₂. smolecule.comguidechem.com Its structure, featuring a six-membered aromatic ring with two adjacent nitrogen atoms, is substituted with two chlorine atoms at positions 3 and 6, and an isopropyl group at position 4. smolecule.comguidechem.com This arrangement of functional groups imparts specific chemical reactivity and makes it a valuable building block in organic synthesis.

The primary research focus on this compound has been its role as a crucial intermediate in the synthesis of pharmaceuticals, most notably Resmetirom, a thyroid hormone receptor agonist. quickcompany.ingoogle.comjustia.com The synthesis of this compound itself has been approached through several routes, typically starting from 3,6-dichloropyridazine (B152260) and introducing the isopropyl group via a reaction with isobutyric acid in the presence of reagents like silver nitrate (B79036) and ammonium (B1175870) persulfate. guidechem.comquickcompany.inprepchem.com

The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com This allows for the sequential and selective replacement of the chlorine atoms with various nucleophiles, such as amines, alkoxides, and thiols, enabling the construction of more complex molecular architectures. smolecule.com The electron-withdrawing nature of the pyridazine ring facilitates these substitution reactions. smolecule.com

Table 1: Key Research Findings on this compound

| Aspect | Key Findings | References |

|---|---|---|

| Chemical Identity | Formula: C₇H₈Cl₂N₂; A dichlorinated pyridazine with an isopropyl substituent. | smolecule.comguidechem.com |

| Primary Application | Key intermediate for synthesizing active pharmaceutical ingredients, including Resmetirom. | guidechem.comquickcompany.in |

| Synthesis | Commonly synthesized from 3,6-dichloropyridazine and isobutyric acid. | guidechem.comquickcompany.inprepchem.com |

| Reactivity | Chlorine atoms at C3 and C6 undergo nucleophilic aromatic substitution, enabling derivatization. | smolecule.com |

Emerging Trends in Pyridazine Chemistry and their Relevance to this compound

The field of pyridazine chemistry is continually evolving, with several emerging trends holding significant relevance for the future study of this compound. researchgate.net Pyridazine-based compounds are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govacs.orgscholarsresearchlibrary.com

A major trend is the development of novel and more efficient synthetic methodologies. researchgate.net This includes one-pot syntheses and the use of solid-phase techniques to rapidly generate libraries of pyridazine derivatives for high-throughput screening. smolecule.com For this compound, these advanced methods could be adapted to create diverse libraries of analogues by varying the nucleophiles used to displace the chloro groups, potentially leading to the discovery of new bioactive compounds.

Another significant area is the synthesis of fused pyridazine systems, such as thieno[2,3-d]pyridazines and pyrrolo[1,2-b]pyridazines, which have shown promising pharmacological activities. researchgate.nettandfonline.com The reactive sites on this compound offer a scaffold upon which such fused rings could be constructed. For instance, a nucleophilic substitution followed by an intramolecular cyclization could yield novel polycyclic heteroaromatic systems.

Furthermore, pyridazine-cored materials are being explored for applications in materials science, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The structural features of this compound could be modified to tune its electronic and photophysical properties, opening a new avenue of research beyond its traditional use in medicinal chemistry.

Identification of Unexplored Synthetic Avenues and Methodological Advancements

While established methods for the synthesis of this compound exist, there remains room for methodological advancement. guidechem.comquickcompany.in Current processes often rely on multi-step sequences that may have limitations in terms of yield, cost, or environmental impact. quickcompany.in Future research could focus on developing more streamlined and sustainable synthetic strategies.

Unexplored synthetic avenues could include:

Direct C-H Isopropylation: Investigating modern catalytic methods for the direct C-H isopropylation of a 3,6-dichloropyridazine precursor could provide a more atom-economical route, avoiding the use of stoichiometric activating reagents.

Flow Chemistry: Implementing continuous flow processes for the synthesis and subsequent derivatization of this compound could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processing.

Novel Cyclization Strategies: Exploring alternative cycloaddition or condensation reactions to construct the pyridazine ring with the isopropyl group already incorporated could lead to more convergent synthetic pathways. kuleuven.beresearchgate.net For example, the Diaza-Wittig reaction is a powerful tool for creating the pyridazine heterocycle. kuleuven.be

Methodological advancements in the derivatization of this compound are also critical. Selective, late-stage functionalization using transition-metal-catalyzed cross-coupling reactions could enable the introduction of a wider array of substituents at the chloro-positions, greatly expanding the accessible chemical space.

Prospects for Novel Biological Targets and Therapeutic Areas

The established use of this compound as a precursor for a thyroid hormone receptor agonist provides a strong rationale for exploring its derivatives for other biological targets. google.comjustia.com The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in compounds targeting a wide range of diseases. nih.govscholarsresearchlibrary.comkuleuven.be

Future research should aim to leverage the synthetic versatility of this compound to generate new classes of potential therapeutic agents. Key prospects include:

Kinase Inhibitors: Numerous pyridazine derivatives have been identified as potent inhibitors of various kinases, such as CDK2, JNK1, and c-Met/Pim-1, which are important targets in oncology. nih.govacs.orgrsc.org By systematically modifying the substituents on the this compound core, new kinase inhibitors could be designed.

Anti-inflammatory Agents: The pyridazine nucleus is a component of molecules with anti-inflammatory activity. nih.gov Derivatives could be screened for their ability to modulate inflammatory pathways.

Neurodegenerative Diseases: Some pyridazine compounds have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. scholarsresearchlibrary.com

Antimicrobial Agents: Given the constant need for new antibiotics due to rising resistance, screening libraries derived from this compound against various bacterial and fungal strains is a worthwhile endeavor. nih.gov

The strategy would involve synthesizing libraries of compounds where the chlorine atoms are replaced by diverse chemical moieties and screening them against a panel of biological targets.

Integration of Advanced Technologies, including Artificial Intelligence and Machine Learning, in Pyridazine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical synthesis. annualreviews.orgaccscience.com These technologies can significantly accelerate the research and development process for new pyridazine-based compounds.

Key applications in the context of this compound research include:

Predictive Modeling: ML algorithms, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel pyridazine derivatives before they are synthesized. nih.govbohrium.com This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. accscience.com These models could be used to generate novel pyridazine structures based on the this compound scaffold, optimized for binding to a specific biological target.

Computer-Aided Synthesis Planning (CASP): AI tools can devise optimal synthetic routes for target molecules. acs.org For complex derivatives of this compound, these programs could suggest novel and efficient multi-step syntheses, evaluate reaction conditions, and even predict potential side reactions. acs.org

Analysis of Large Datasets: The screening of compound libraries generates vast amounts of data. AI can be employed to analyze these complex datasets, identify structure-activity relationships, and guide the next cycle of molecular design. nih.gov

By embracing these advanced computational tools, researchers can navigate the vast chemical space of pyridazine derivatives more effectively, accelerating the journey from initial concept to the discovery of new functional molecules. bohrium.com

Q & A

Q. What experimental evidence supports the proposed anti-inflammatory activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。